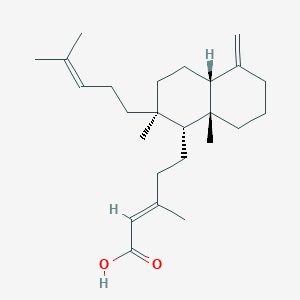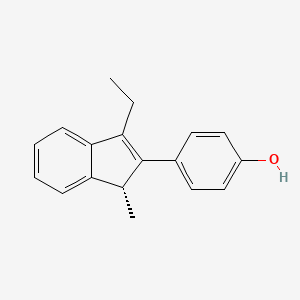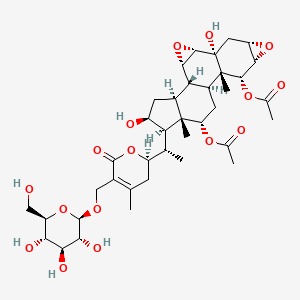
Chantriolide B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chantriolide B is a natural product found in Tacca chantrieri with data available.
Applications De Recherche Scientifique
Discovery and Structure
Chantriolide B, along with its counterpart chantriolide A, are withanolide glucosides isolated from the rhizomes of Tacca chantrieri. The structure of chantriolide B was determined through extensive spectroscopic studies. This discovery was significant as withanolides were typically found in the Solanaceae family, but this marked their presence in the Taccaceae family (Yokosuka, Mimaki, & Sashida, 2003).
Biological Activities
Chantriolide B, along with other steroidal glucosides from Tacca chantrieri, has been studied for its inhibitory activities on NO production in BV2 cells. These findings are crucial for understanding the anti-inflammatory and neuroprotective potentials of these compounds (Yen et al., 2016).
Hepatoprotective Effects
Highly oxidized withanolides, including chantriolides, isolated from Tacca chantrieri demonstrated hepatoprotective effects. This was observed in a study evaluating their impact on tert-butyl hydroperoxide (t-BHP)-injured AML12 hepatocytes. These findings suggest potential therapeutic applications of chantriolide B in liver protection and oxidative stress-related conditions (Yang et al., 2022).
Propriétés
Nom du produit |
Chantriolide B |
|---|---|
Formule moléculaire |
C38H54O16 |
Poids moléculaire |
766.8 g/mol |
Nom IUPAC |
[(1S,2S,4S,5R,7S,9S,10R,11S,12S,14S,15S,16R,17S,19S)-10-acetyloxy-5,17-dihydroxy-11,15-dimethyl-16-[(1S)-1-[(2R)-4-methyl-6-oxo-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-2-yl]ethyl]-3,8-dioxahexacyclo[10.7.0.02,4.05,11.07,9.015,19]nonadecan-14-yl] acetate |
InChI |
InChI=1S/C38H54O16/c1-13-7-21(52-34(46)17(13)12-48-35-29(45)28(44)27(43)23(11-39)53-35)14(2)26-20(42)8-18-25-19(9-24(36(18,26)5)49-15(3)40)37(6)32(50-16(4)41)30-22(51-30)10-38(37,47)33-31(25)54-33/h14,18-33,35,39,42-45,47H,7-12H2,1-6H3/t14-,18+,19+,20+,21-,22+,23-,24+,25+,26+,27-,28+,29-,30+,31+,32+,33+,35-,36-,37+,38+/m1/s1 |
Clé InChI |
MAUWXIXDBHEPFC-UWOHKWSVSA-N |
SMILES isomérique |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2[C@H](C[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@H]5[C@H](O5)[C@@]6([C@@]4([C@H]([C@@H]7[C@H](C6)O7)OC(=O)C)C)O)OC(=O)C)C)O)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
SMILES canonique |
CC1=C(C(=O)OC(C1)C(C)C2C(CC3C2(C(CC4C3C5C(O5)C6(C4(C(C7C(C6)O7)OC(=O)C)C)O)OC(=O)C)C)O)COC8C(C(C(C(O8)CO)O)O)O |
Synonymes |
(22R)-1alpha,12alpha-diacetoxy-2alpha,3alpha; 6alpha,7alpha-diepoxy-27-((beta-d-glucopyranosyl)oxy)-5alpha,16beta-dihydroxywith-24-enolide chantriolide B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4aR,6aS,10aS,10bR)-3-carboxy-4a,7,7,10a-tetramethyl-1,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-2-yl]pyridine-2,6-dicarboxylic acid](/img/structure/B1251504.png)


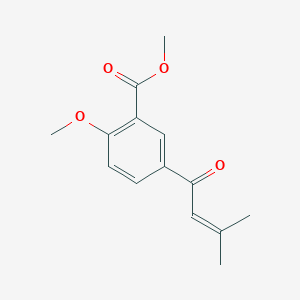
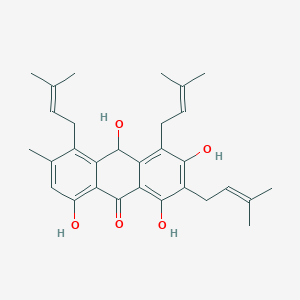

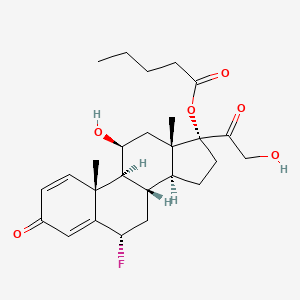
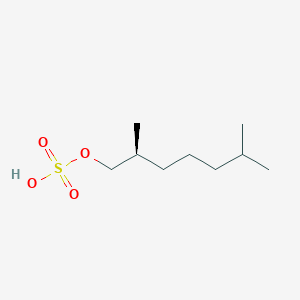

![20-Chloro-1,17-dihydroxy-3,19,21-trimethoxy-7,24-dimethyl-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),3,7,9,16,18,20,22,24-nonaene-5,15,26-trione](/img/structure/B1251522.png)

